ethyl (1R,2R,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride
Description
Ethyl (1R,2R,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate dihydrochloride is a bicyclic amine derivative featuring a 3,8-diazabicyclo[3.2.1]octane core with an ethyl ester group at the 2-position and a dihydrochloride salt. This compound is structurally related to tropane alkaloids like cocaine but differs in substitution patterns and functional groups. Its dihydrochloride form enhances aqueous solubility, making it suitable for pharmacological studies .
Properties
Molecular Formula |
C9H18Cl2N2O2 |
|---|---|
Molecular Weight |
257.15 g/mol |
IUPAC Name |
ethyl (1R,2R,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C9H16N2O2.2ClH/c1-2-13-9(12)8-7-4-3-6(11-7)5-10-8;;/h6-8,10-11H,2-5H2,1H3;2*1H/t6-,7+,8+;;/m0../s1 |
InChI Key |
WRRIKIXGCXUIKI-ZJWYQBPBSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H]2CC[C@H](N2)CN1.Cl.Cl |
Canonical SMILES |
CCOC(=O)C1C2CCC(N2)CN1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of ethyl (1R,2R,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate dihydrochloride typically involves:
- Construction of the bicyclic diazabicyclooctane core.
- Introduction of the carboxylate ester group at the 2-position.
- Control of stereochemistry to achieve the (1R,2R,5S) configuration.
- Formation of the dihydrochloride salt to enhance stability and solubility.
Stepwise Preparation from Precursors
Based on patent literature and related research, the preparation can be summarized in the following key steps:
Starting Materials and Intermediates
- The synthesis often begins from optically active piperidine derivatives or related bicyclic amines.
- Key intermediates include compounds with protected amino groups and functionalized carboxylate groups, which undergo selective transformations to build the bicyclic framework.
Intramolecular Urea Formation
- A critical step involves intramolecular urea formation from an intermediate compound (formula E in patents), which facilitates ring closure to form the bicyclic diazabicyclooctane core.
- This step preserves optical purity and is conducted under controlled conditions to avoid racemization.
Functional Group Transformations
- Trifluoroacetylation of nitrogen atoms to protect amines during subsequent reactions.
- Substitution reactions at the 5-position hydroxyl group with benzyloxyamine in the presence of hydroxyl activating agents to introduce nitrogen functionality.
- Detrifluoroacetylation to regenerate free amines after substitution steps.
Esterification and Salt Formation
- Conversion of the carboxylic acid group to the ethyl ester is performed through carbamoylation or esterification reactions, often using acid chlorides or coupling agents.
- The final compound is converted into its dihydrochloride salt by treatment with hydrochloric acid or HCl/dioxane solutions to improve its physicochemical properties.
Data Table: Summary of Key Preparation Steps
Research Discoveries and Optimization
- The preparation methods emphasize maintaining optical purity throughout the synthesis, crucial for pharmaceutical applications.
- Intramolecular urea formation is a key innovation that allows efficient ring closure with high stereochemical control.
- Use of trifluoroacetyl protecting groups enables selective functionalization without compromising chiral centers.
- Purification techniques have been optimized to yield products with >95% purity, as confirmed by chromatographic and spectroscopic methods.
- Alternative synthetic routes have been explored to improve yield and scalability, including modifications to starting materials and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2R,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, pressures, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Ethyl (1R,2R,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (1R,2R,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Research Findings
- Synthetic Accessibility : The bicyclo[3.2.1]octane core is a common motif in drug discovery, with derivatives like the target compound synthesized via stereoselective routes .
- Salt-Dependent Solubility : Dihydrochloride salts (e.g., target compound) exhibit 2–3× higher aqueous solubility compared to hydrochloride salts (e.g., cocaine HCl) .
- Structure-Activity Relationship (SAR): Ethyl esters balance lipophilicity and metabolic stability better than methyl or benzyl esters .
Biological Activity
Ethyl (1R,2R,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate; dihydrochloride (CAS No. 2940859-68-5) is a compound of significant interest due to its unique bicyclic structure and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.
- Molecular Formula : C9H18Cl2N2O2
- Molecular Weight : 257.16 g/mol
- Purity : Typically ranges from 95% to 97% in commercial preparations.
- IUPAC Name : Ethyl (1R,2R,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate dihydrochloride
- SMILES Notation : CCOC(=O)C@@HNC[C@@]21[H].Cl[H].Cl .
The biological activity of ethyl (1R,2R,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate; dihydrochloride is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). Its structure suggests potential affinity for nicotinic acetylcholine receptors and possibly other neurotransmitter receptors.
Analgesic Properties
Research indicates that derivatives of the bicyclic structure exhibit significant analgesic properties. For instance, studies have shown that related compounds demonstrate effective pain relief comparable to morphine in animal models, suggesting a mechanism that may involve modulation of pain pathways in the CNS .
Sedative Effects
In addition to analgesic properties, compounds similar to ethyl (1R,2R,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate have been noted for their sedative effects. Animal studies have demonstrated that these compounds can induce sedation without the severe side effects commonly associated with traditional sedatives .
Study 1: Analgesic Efficacy
A study conducted on the analgesic efficacy of various bicyclic compounds found that ethyl (1R,2R,5S)-3,8-diazabicyclo[3.2.1]octane derivatives exhibited significant pain-relieving effects in hot plate tests and tail-flick assays in mice. The study concluded that these compounds could serve as potential alternatives to opioids for pain management .
Study 2: Toxicity Assessment
Another investigation assessed the toxicity of different derivatives of the compound and found that while some exhibited beneficial analgesic effects, others showed increased toxicity due to structural modifications. This highlights the importance of careful design in drug development to maximize therapeutic effects while minimizing adverse outcomes .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are optimal for achieving high enantiomeric purity in ethyl (1R,2R,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate dihydrochloride?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., asymmetric hydrogenation catalysts) and controlled reaction conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility and reaction homogeneity.
- Temperature control : Low temperatures (−20°C to 0°C) minimize racemization.
- Purification : Chiral HPLC or recrystallization using ethanol/water mixtures improves enantiomeric excess (ee > 98%) .
Q. Which spectroscopic techniques are most reliable for confirming stereochemistry and purity?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration (e.g., used this for similar bicyclic structures) .
- NMR spectroscopy : H and C NMR with chiral shift reagents (e.g., Eu(hfc)) distinguish diastereomers. NOESY correlations validate bicyclic ring conformation .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity and quantify impurities (<0.5%) .
Advanced Research Questions
Q. How can computational methods like DFT improve reaction design for this compound?
- Methodological Answer : Density Functional Theory (DFT) predicts:
- Transition states : Identify energy barriers for ring-closing steps (e.g., bicyclo[3.2.1]octane formation).
- Solvent effects : COSMO-RS simulations optimize solvent selection for reaction yield.
- Reactivity hotspots : Fukui indices highlight nucleophilic/electrophilic sites for functionalization. Computational workflows (e.g., ICReDD’s reaction path search) integrate with experimental validation .
Q. What in vitro models are suitable for evaluating metabolic stability in pharmacological studies?
- Methodological Answer :
- Liver microsomes : Incubate with NADPH (1 mM) at 37°C; monitor parent compound depletion via LC-MS/MS.
- Hepatocyte assays : Primary human hepatocytes (3D spheroids) assess phase I/II metabolism.
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify enzyme interactions. Data from similar azabicyclo compounds () guide protocol design .
Q. How should researchers resolve discrepancies between theoretical and experimental NMR data?
- Methodological Answer :
- Dynamic effects : Variable-temperature NMR (VT-NMR) detects conformational exchange (e.g., ring puckering).
- Solvent corrections : Apply PCM (Polarizable Continuum Model) to DFT-calculated shifts for alignment with experimental data.
- Crystallographic validation : Cross-reference with X-ray structures to confirm static geometries .
Q. What methodologies mitigate hygroscopicity challenges during storage?
- Methodological Answer :
- Desiccant storage : Use argon-purged containers with silica gel or molecular sieves (3Å).
- Lyophilization : Freeze-dry aqueous solutions to form stable amorphous solids (Tg > 50°C).
- Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH) with Karl Fischer titration to track moisture uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
